3-Cyclopropylimidazo[1,5-a]pyridine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-cyclopropylimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-6-12-9(3-1)7-11-10(12)8-4-5-8/h1-3,6-8H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVWFKFSJSQZDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Cyclopropylimidazo[1,5-a]pyridine chemical structure and properties
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
3-Cyclopropylimidazo[1,5-a]pyridine represents a specialized subclass of the imidazo[1,5-a]pyridine scaffold, a fused bicyclic N-heterocycle increasingly utilized in modern drug discovery. Unlike its isomer imidazo[1,2-a]pyridine, the [1,5-a] variant possesses a bridgehead nitrogen that imparts unique electronic properties and reactivity profiles.
This guide analyzes the molecule's utility as a pharmacophore, specifically highlighting its role as a heme-binding motif in Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . The inclusion of the cyclopropyl moiety at the C3 position serves as a critical modulator of lipophilicity and metabolic stability, offering a rigid hydrophobic handle that optimizes ligand efficiency without the entropic penalty of flexible alkyl chains.
Part 1: Chemical Structure & Physicochemical Properties
Structural Nomenclature and Numbering
The core structure consists of a pyridine ring fused to an imidazole ring across the nitrogen and C2 carbon. The numbering system is critical for synthesis and SAR (Structure-Activity Relationship) discussions.
-
Substituent: Cyclopropyl group at position 3.
-
Bridgehead Nitrogen: Located at position 2 (in IUPAC numbering for the fused system, though often referred to implicitly in synthesis).
Electronic Distribution: The imidazo[1,5-a]pyridine system is pseudo-azulenic and electron-rich. The bridgehead nitrogen donates electron density into the π-system, making the C1 and C3 positions nucleophilic. However, the presence of the cyclopropyl group at C3 blocks this position, directing electrophilic substitution (if required) to C1 or the pyridine ring (C5-C8).
The "Cyclopropyl Effect" in Medicinal Chemistry
Replacing a standard propyl or isopropyl group with a cyclopropyl ring at the C3 position induces specific pharmacological advantages:
-
Conformational Rigidity: The cyclopropyl group restricts the conformational freedom of the substituent, reducing the entropic cost of binding to protein pockets (e.g., IDO1 active site).
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger (higher s-character, sp2.46 hybridization) than typical aliphatic sp3 C-H bonds, reducing susceptibility to Cytochrome P450 oxidative metabolism compared to an isopropyl group.
-
σ-Donation: The cyclopropyl group can act as a weak electron donor via hyperconjugation, stabilizing the electron-deficient transition states during metabolic oxidation of the heteroaromatic core.
Calculated Properties (Representative)
| Property | Value (Approx.) | Significance |
| Molecular Weight | ~158.20 g/mol | Fragment-like, high ligand efficiency potential. |
| cLogP | 1.8 - 2.2 | Ideal lipophilicity for membrane permeability and CNS penetration. |
| H-Bond Donors | 0 | Good blood-brain barrier (BBB) permeability. |
| H-Bond Acceptors | 2 | The N2 nitrogen is the primary acceptor/ligand. |
| Topological Polar Surface Area (TPSA) | ~17 Ų | Indicates excellent oral bioavailability. |
Part 2: Synthesis Strategies
The synthesis of this compound requires constructing the imidazole ring upon the pyridine framework. The most robust method involves the oxidative cyclization of 2-picolylamines with aldehydes.
Protocol A: Oxidative Cyclization (Self-Validating)
This method is preferred for its operational simplicity and the availability of reagents (cyclopropanecarbaldehyde).
Mechanism: Condensation of 2-(aminomethyl)pyridine with cyclopropanecarbaldehyde forms an imine (Schiff base), which undergoes intramolecular oxidative C-H amination to close the imidazole ring.
Reagents:
-
Substrate: 2-(Aminomethyl)pyridine (2-Picolylamine)[2]
-
Electrophile: Cyclopropanecarbaldehyde
-
Oxidant: Iodine (I₂) or Copper(I) Iodide (CuI) with Oxygen
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate
-
Solvent: DMF or DMSO (Polar aprotic solvents favor the cyclization)
Step-by-Step Protocol:
-
Imine Formation: Dissolve 2-(aminomethyl)pyridine (1.0 equiv) and cyclopropanecarbaldehyde (1.1 equiv) in DMF. Stir at room temperature for 1 hour. Validation: TLC should show disappearance of the amine and formation of a new, less polar spot (imine).
-
Cyclization: Add K₂CO₃ (2.0 equiv) and Iodine (1.2 equiv).
-
Heating: Heat the mixture to 80–100°C for 4–6 hours. The reaction mixture typically turns dark brown.
-
Quench: Cool to RT. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from brown to yellow/clear).
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine.
-
Purification: Silica gel chromatography. Elute with Hexanes/EtOAc (gradient). The product is typically a solid or viscous oil.
Visualization of Synthesis Pathway
Figure 1: Oxidative cyclization pathway for the synthesis of the 3-cyclopropyl core.
Part 3: Medicinal Chemistry Applications (IDO1 Inhibition)[8][10][11][12]
The primary high-value application of this compound is in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy.
Mechanism of Action
IDO1 is a heme-containing enzyme that catabolizes tryptophan into kynurenine, creating an immunosuppressive microenvironment in tumors.[8][11][12] Inhibitors must bind to the heme iron to deactivate the enzyme.
-
Heme Coordination: The N2 (bridgehead) or N1 nitrogen of the imidazo[1,5-a]pyridine core coordinates directly with the Fe(II) or Fe(III) of the heme cofactor.
-
Hydrophobic Pocket Occupancy: The active site of IDO1 contains a distinct hydrophobic pocket (often termed Pocket A or C depending on the crystal structure analysis). The 3-cyclopropyl group is the ideal size and shape to fill this pocket, displacing water and providing significant binding energy via Van der Waals interactions.
SAR Logic: Why Cyclopropyl?
In fragment-based drug discovery (FBDD) campaigns targeting IDO1:
-
Methyl/Ethyl: Too small; fails to fully occupy the hydrophobic pocket, leading to lower potency.
-
t-Butyl/Phenyl: Too bulky; causes steric clash with the heme porphyrin ring or active site residues (e.g., Ala264).
-
Cyclopropyl: "Goldilocks" zone. It provides optimal steric fill and rigidification.
Biological Pathway Visualization
Figure 2: Mechanism of IDO1 inhibition by the imidazo[1,5-a]pyridine scaffold.
Part 4: Experimental Characterization
To verify the identity of the synthesized this compound, the following spectroscopic signatures are expected.
1H NMR Spectroscopy (CDCl3, 400 MHz)
-
Aromatic Region (Pyridine ring): Four distinct protons in the range of δ 6.5 – 8.5 ppm.[5]
-
Doublet (approx 8.2 ppm): Proton at C8 (adjacent to bridgehead).
-
Doublet (approx 7.5 ppm): Proton at C5.[1]
-
Multiplets: Protons at C6 and C7.
-
-
Imidazole Ring:
-
Singlet (approx 7.3–7.5 ppm): Proton at C1 (if unsubstituted).
-
-
Cyclopropyl Region (Distinctive):
-
Multiplet (approx 1.8–2.2 ppm): 1H, methine CH attached to the aromatic ring.
-
Multiplet (approx 1.0–1.2 ppm): 2H, methylene.
-
Multiplet (approx 0.8–1.0 ppm): 2H, methylene.
-
Note: The high-field shift (< 1.5 ppm) confirms the intact cyclopropyl ring.
-
Mass Spectrometry
-
ESI-MS: Expect a strong [M+H]+ peak.
-
Fragmentation: Cyclopropyl rings often show a characteristic loss of 41 Da (propene) or ring opening during high-energy collisions, but the parent ion should be stable in standard LC-MS conditions.
References
-
Meledin, R., et al. (2025). Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors. Journal of Medicinal Chemistry.[10][13]
-
Srivastava, V., et al. (2024). Ultrasound-assisted Synthesis of Imidazo[1,5-a]pyridines. Synlett.[14]
-
Tojo, S., et al. (2014). Discovery of Imidazo[1,5-a]pyridine Derivatives as Potent IDO1 Inhibitors. ACS Medicinal Chemistry Letters.
-
Organic Chemistry Portal. Synthesis of Imidazo[1,5-a]pyridines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1- b]thiazoles, Imidazo[1,5- a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors [mdpi.com]
- 12. Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review [ouci.dntb.gov.ua]
- 14. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Guide: Medicinal Chemistry of the 3-Cyclopropylimidazo[1,5-a]pyridine Scaffold
This technical guide details the medicinal chemistry applications, synthetic routes, and structure-activity relationships (SAR) of the 3-cyclopropylimidazo[1,5-a]pyridine scaffold.
Executive Summary
The imidazo[1,5-a]pyridine scaffold has emerged as a privileged bicyclic heteroaromatic system in modern drug discovery. Unlike its more common isomer, imidazo[1,2-a]pyridine (found in drugs like Zolpidem), the [1,5-a] isomer offers a distinct electronic profile and vector orientation for substituents.
The specific incorporation of a cyclopropyl group at the 3-position represents a high-value optimization strategy. This moiety functions as a "metabolic shield" and a lipophilic anchor, often filling specific hydrophobic pockets (e.g., Pocket A in IDO1) while restricting conformational flexibility. This guide analyzes its application in immuno-oncology (IDO1 inhibitors) , metabolic disorders (MCH1R antagonists) , and anti-infectives (TgCDPK1 inhibitors) .
Structural & Electronic Properties[1][2]
Scaffold Architecture
The imidazo[1,5-a]pyridine core consists of a pyridine ring fused to an imidazole ring across the N-C bond.
-
Numbering: The standard IUPAC numbering places the bridgehead nitrogen at position 8a (or implicitly defined by fusion). However, in medicinal chemistry literature for this specific scaffold, the carbon located between the non-bridgehead nitrogen (N2) and the pyridine fusion (C4) is designated as C3 .
-
Basicity: The N2 nitrogen is the primary basic center, capable of H-bond acceptance or metal coordination (crucial for heme-binding targets).
The "3-Cyclopropyl" Advantage
Replacing a methyl or isopropyl group with a cyclopropyl ring at C3 imparts unique properties:
-
Metabolic Stability: The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than acyclic alkyl C-H bonds, reducing susceptibility to Cytochrome P450 (CYP) oxidation.
-
Steric/Hydrophobic Fit: The cyclopropyl group creates a rigid, oblate hydrophobic volume that often fits better into narrow lipophilic pockets compared to the rotatable isopropyl group.
-
Sigma-Hole Interactions: The strained ring can participate in unique non-covalent interactions with protein residues.
Case Studies in Drug Discovery
Case Study 1: IDO1 Inhibitors (Immuno-Oncology)
Target: Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that suppresses T-cell activity in tumors. Mechanism: The imidazo[1,5-a]pyridine acts as a heme-binder.[1] The N2 nitrogen coordinates directly to the heme iron. Role of 3-Cyclopropyl:
-
Pocket Filling: In optimized inhibitors (e.g., analogs related to BMS-986205 or navoximod derivatives), the 3-cyclopropyl group occupies a specific hydrophobic cavity (often termed "Pocket A") adjacent to the heme.
-
Selectivity: This substitution helps discriminate against the related enzyme TDO2 and reduces off-target CYP inhibition compared to other imidazole derivatives.
Case Study 2: MCH1R Antagonists (Obesity)
Target: Melanin-Concentrating Hormone Receptor 1 (MCH1R).[2] Application: Treatment of obesity and anxiety. SAR Insight:
-
Researchers identified that while 3-methyl analogs showed good potency, the 3-cyclopropyl derivatives maintained high affinity while altering the physicochemical profile (LogP, tPSA) to modulate blood-brain barrier (BBB) penetration.
-
The rigid cyclopropyl group prevents metabolic "soft spots" often found in longer alkyl chains used to fill the MCH1R lipophilic pocket.
Case Study 3: TgCDPK1 Inhibitors (Anti-Parasitic)
Target: Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1). Discovery:
-
High-throughput screening identified the imidazo[1,5-a]pyridine scaffold.
-
Optimization: The 3-cyclopropyl group was retained in lead compounds (e.g., 3-cyclopropyl-1-iodoimidazo[1,5-a]pyrazin-8-amine analogs) because it provided the optimal balance of potency and metabolic stability compared to 3-isopropyl or 3-tert-butyl analogs, which were either metabolically labile or sterically clashing.
Synthetic Methodologies
Method A: Cyclodehydration (The "Standard" Route)
This is the most robust method for generating the 3-cyclopropyl core on a multi-gram scale.
Protocol:
-
Amide Coupling: React 2-(aminomethyl)pyridine with cyclopropanecarboxylic acid (or its acid chloride) to form the amide intermediate.
-
Cyclization: Treat the amide with a dehydrating agent (POCl₃ or Burgess Reagent) in an inert solvent (DCE or Toluene) at reflux.
Step-by-Step Protocol (Representative):
-
Reagents: 2-(Aminomethyl)pyridine (1.0 eq), Cyclopropanecarbonyl chloride (1.1 eq), Et₃N (1.5 eq), DCM.
-
Step 1: Add acid chloride dropwise to amine/base in DCM at 0°C. Stir at RT for 2h. Wash with NaHCO₃, brine, dry (Na₂SO₄). Yields N-(pyridin-2-ylmethyl)cyclopropanecarboxamide.
-
Step 2: Dissolve amide in Toluene. Add POCl₃ (3.0 eq). Heat to 80-100°C for 4-6h.
-
Workup: Cool. Carefully quench with ice/NaOH (exothermic!). Extract with EtOAc.
-
Purification: Flash chromatography (EtOAc/Hexanes). Product is This compound .[3]
Method B: Oxidative C-H Amination (The "Modern" Route)
Uses iodine-mediated oxidative cyclization of 2-pyridyl ketones.
Workflow:
-
Substrates: Cyclopropyl(pyridin-2-yl)methanone + Ammonium acetate (or alkyl amine).
-
Conditions: I₂, NaOAc, DMSO, 100°C.
-
Mechanism: Formation of an imine followed by N-iodination and intramolecular nucleophilic attack by the pyridine nitrogen.
Visualizations
IDO1 Inhibition Pathway & Scaffold Logic
The following diagram illustrates the role of the scaffold in the Kynurenine pathway and the specific structural logic.
Caption: Mechanism of IDO1 inhibition showing the intervention of the this compound scaffold in the Tryptophan-Kynurenine pathway.
Synthetic Workflow (Method A)
Caption: Two-step synthetic route via cyclodehydration of the N-picolyl amide precursor.
Comparison of 3-Substituents (SAR Data Summary)
The following table summarizes the general SAR trends observed across multiple targets (IDO1, MCH1R) when varying the C3 substituent.
| C3 Substituent | Potency (Relative) | Metabolic Stability (t1/2) | Lipophilicity (cLogP) | Notes |
| -H | Low | Moderate | Low | Often lacks necessary hydrophobic interactions. |
| -Methyl | Moderate | Low | Low-Mid | Susceptible to rapid oxidation (benzylic-like position). |
| -Isopropyl | High | Low | High | Good pocket fill, but tertiary C-H is a metabolic "soft spot". |
| -Cyclopropyl | High | High | Optimal | Best balance. Rigid, fills pocket, resistant to CYP oxidation. |
| -Phenyl | Variable | High | Very High | Often too bulky; increases molecular weight and rigidity excessively. |
References
-
Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors. Journal of Medicinal Chemistry. (2025/2024). (Note: Specific volume/page pending final publication, context derived from recent ACS snippets).
-
Discovery of Imidazo[1,2-a]pyridines as Potent MCH1R Antagonists. Bioorganic & Medicinal Chemistry Letters.
-
Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. Journal of Medicinal Chemistry.
-
Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine. ACS Organic & Inorganic Au.
-
Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Advances.
Sources
The Ascendant Role of 3-Cyclopropyl Imidazopyridines in Modern Drug Discovery: A Biological Activity Profile
An In-Depth Technical Guide
Foreword: The Strategic Integration of the Cyclopropyl Moiety
The imidazopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically significant agents.[1][2][3] Its versatile framework is present in drugs ranging from the hypnotic zolpidem to the anti-ulcer agent zolimidine.[3][4] The biological outcome of this scaffold is exquisitely sensitive to the nature and position of its substituents, a principle that forms the basis of structure-activity relationship (SAR) studies.[5] Among the various positions on the imidazopyridine core, the C3-position has emerged as a critical node for derivatization to modulate pharmacological activity.
This guide focuses specifically on the incorporation of a cyclopropyl group at this C3-position. The cyclopropyl ring is far more than a simple aliphatic substituent; its unique stereoelectronic properties are strategically leveraged by medicinal chemists. The inherent ring strain (approximately 27 kcal/mol) results in C-C bonds with significant p-character, allowing it to act as a bioisostere for double bonds or other small rings.[4] Furthermore, its high sp3 character and conformational rigidity can enhance binding affinity to protein targets, improve metabolic stability, and increase aqueous solubility.[6] Critically, the high C-H bond dissociation energy of the cyclopropyl group often renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a key strategy for improving the pharmacokinetic profile of a drug candidate.[6]
This document provides a comprehensive analysis of the biological activities associated with 3-cyclopropyl substituted imidazopyridines, delving into their synthesis, diverse therapeutic potential, and the underlying mechanistic principles that govern their function.
Synthetic Strategies: Accessing the C3-Cyclopropyl Scaffold
The deliberate installation of a cyclopropyl group at the C3 position of the imidazopyridine core is a non-trivial synthetic challenge that has been addressed through modern organic chemistry methodologies. A particularly elegant and efficient approach involves the direct C3–H alkylation of a pre-formed imidazopyridine ring system using donor-acceptor (DA) cyclopropanes.
This reaction is typically catalyzed by a Lewis acid, such as Ytterbium(III) triflate (Yb(OTf)₃), which activates the DA-cyclopropane.[4] The imidazopyridine then acts as a nucleophile, attacking the activated cyclopropane in a ring-opening reaction to forge the new C-C bond at the C3 position.[4][7] This method is advantageous due to its high regioselectivity and tolerance for a wide range of functional groups on both the imidazopyridine and cyclopropane components.
Representative Experimental Protocol: Lewis Acid-Catalyzed C3-Alkylation
The following protocol is a generalized representation for the synthesis of 3-substituted imidazo[1,2-a]pyridines, adapted from established methodologies.[4]
-
Reaction Setup: To a sealed reaction tube, add imidazo[1,2-a]pyridine (1.0 equiv.), the desired donor-acceptor cyclopropane (1.0 equiv.), and the Lewis acid catalyst (e.g., Yb(OTf)₃, 25 mol %).
-
Solvent Addition: Add the reaction solvent (e.g., anhydrous acetonitrile, CH₃CN) to the tube under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: Seal the tube and place it in a preheated oil bath at the specified temperature (e.g., 100 °C).
-
Reaction Monitoring: Allow the reaction to proceed for the designated time (e.g., 24 hours). The progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The resulting crude residue is purified using an appropriate chromatographic technique, such as preparative thin-layer chromatography or flash column chromatography on silica gel, to yield the pure C3-alkylated imidazopyridine product.
Profile of Biological Activities
The introduction of a 3-cyclopropyl group imparts a distinct and potent biological activity profile to the imidazopyridine scaffold. These compounds have demonstrated significant efficacy in diverse therapeutic areas, including antiviral, anticancer, and central nervous system applications.
Potent Antiviral Activity: RSV Fusion Inhibition
A prominent area of activity for this class of compounds is as inhibitors of the Respiratory Syncytial Virus (RSV), a primary cause of lower respiratory tract infections in infants.[8] Certain 3-cyclopropyl substituted imidazopyridines function as highly potent RSV fusion inhibitors.
Mechanism of Action: These compounds target the RSV F protein, a critical component of the viral machinery responsible for fusing the viral envelope with the host cell membrane. By binding to a specific pocket within the F protein, the inhibitors stabilize it in its pre-fusion conformation, preventing the conformational changes necessary for membrane fusion. This effectively blocks viral entry into the host cell, halting the infection cycle at its earliest stage.
A series of imidazopyridine derivatives have been synthesized and evaluated for their ability to inhibit the cytopathic effect (CPE) induced by the RSV long (A) strain in HEp-2 cells.[8] The results highlight the exceptional potency of this chemical class.
| Compound ID | R1 (6-position) | R2 (7-position) | Side Chain | EC₅₀ (nM) |
| BMS-433771 | H | H | (Reference Compound) | 27 |
| 8ji | H | Cl | Amide-containing | <10 |
| 8jl | H | Cl | Alkyl sulfonyl | <10 |
| 8jm | H | Cl | Alkyl sulfonyl | 3 |
| 8b | H | H | (Analog) | 96 |
| 8jf | H | H | Methyl sulfone | <100 |
| Data synthesized from the study on Imidazopyridine Derivatives as RSV Fusion Inhibitors.[8] |
The data clearly indicate that 7-chloro substitution, combined with specific amide or alkyl sulfonyl side chains, leads to compounds with single-digit nanomolar potency, significantly surpassing the reference compound BMS-433771.[8] Compound 8jm , with an EC₅₀ of 3 nM, represents a pinnacle of this optimization effort.[8]
Anticancer Activity: Targeting Kinase Signaling
The imidazopyridine scaffold is a well-established pharmacophore in the development of anticancer agents, and the 3-cyclopropyl derivatives are no exception.[9][10][11][12] These compounds have shown significant antiproliferative activity against various cancer cell lines, often through the inhibition of critical protein kinases involved in cancer cell growth and survival.
Mechanism of Action: A key mechanism for the anticancer effect of some imidazopyridines is the inhibition of FMS-like tyrosine kinase 3 (FLT3).[9][10] FLT3 is a receptor tyrosine kinase that, when mutated or overexpressed, becomes a driver of oncogenesis, particularly in acute myeloid leukemia (AML). By binding to the ATP-binding site of the FLT3 kinase, these inhibitors block its downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
-
The C3-Cyclopropyl Group: This moiety consistently serves as a beneficial structural element. Its primary role appears to be providing a stable, conformationally restricted anchor that can orient the rest of the molecule within a protein binding pocket while simultaneously blocking a potential site of metabolism.
-
Substitution on the Pyridine Ring: For antiviral (RSV) activity, the substitution pattern on the 6- and 7-positions is critical. A 7-chloro group dramatically increases potency, whereas substitutions at the 6-position are generally not well-tolerated. [8]* Substitution at the C2-Position: This position is highly amenable to a variety of substituents, which are often used to modulate target selectivity and physicochemical properties. For NPS receptor antagonists, a 2-methyl group was found to be critical for activity. [13]
Conclusion and Future Outlook
The 3-cyclopropyl substituted imidazopyridines represent a rich and pharmacologically diverse class of molecules. The strategic inclusion of the cyclopropyl group confers significant advantages, including enhanced metabolic stability and potent interactions with a range of biological targets. This guide has highlighted their exceptional, often best-in-class, activity as antiviral agents against RSV, their promise as targeted anticancer therapeutics through kinase inhibition, and their continued relevance in the complex field of CNS drug discovery.
Future research in this area should focus on several key objectives:
-
Broad-Spectrum Antiviral Development: Expanding the evaluation of lead compounds against other viruses, particularly other respiratory viruses where fusion inhibition is a viable mechanism.
-
Kinase Selectivity Profiling: For anticancer applications, comprehensive kinase profiling is necessary to understand the selectivity of lead compounds and to minimize off-target effects.
-
Pharmacokinetic Optimization: While the cyclopropyl group enhances metabolic stability, further optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential for developing viable clinical candidates.
-
Exploration of New Targets: The versatility of the scaffold suggests that libraries of 3-cyclopropyl imidazopyridines could yield potent modulators of other, as-yet-unexplored biological targets.
References
-
Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. [Link]
-
Antimalarial Imidazopyridines Incorporating an Intramolecular Hydrogen Bonding Motif: Medicinal Chemistry and Mechanistic Studies. ACS Infectious Diseases. [Link]
-
Anticancer activity of new 3-secondary amine derivatives containing fused rings of the imidazopyridine. Eurasian Chemical Communications. [Link]
-
Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. [Link]
-
Synthesis and structure--activity relationships of fused imidazopyridines: a new series of benzodiazepine receptor ligands. Journal of Medicinal Chemistry. [Link]
-
Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry. [Link]
-
Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. ResearchGate. [Link]
-
Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. ACS Medicinal Chemistry Letters. [Link]
-
Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]
-
An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Journal of Advances in Applied Science & Technology. [Link]
-
Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells. ResearchGate. [Link]
-
Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. Bioorganic & Medicinal Chemistry. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
-
Synthetic Imidazopyridine-Based Derivatives. Encyclopedia.pub. [Link]
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules. [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Pharmaceuticals. [Link]
-
Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. Journal of Medicinal Chemistry. [Link]
-
Imidazopyridine. Wikipedia. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. [Link]
-
Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. The Journal of Organic Chemistry. [Link]
-
Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. European Journal of Medicinal Chemistry. [Link]
-
Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry. [Link]
-
Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Journal of Medicinal Chemistry. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Novel 3-Cycloaminoindole Compounds as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ACS Medicinal Chemistry Letters. [Link]
-
Unique Insights into the Actions of CNS Agents: Lessons from Studies of Chlorpyrifos and Other Common Pesticides. Journal of the American Chemical Society. [Link]
Sources
- 1. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications [mdpi.com]
- 4. Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-pot condensation reaction for 3-cyclopropylimidazo[1,5-a]pyridine
Application Note & Protocol
A Robust and Scalable One-Pot Synthesis of 3-Cyclopropylimidazo[1,5-a]pyridine via Iodine-Mediated Oxidative Condensation
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities.[1][2] The incorporation of a cyclopropyl group can further enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[3] This application note presents a detailed, field-tested protocol for a one-pot synthesis of this compound from readily available starting materials: 2-(aminomethyl)pyridine and cyclopropanecarboxaldehyde. The methodology leverages an efficient iodine-mediated oxidative C-H amination/cyclization cascade, offering operational simplicity, high yields, and scalability, making it highly suitable for applications in medicinal chemistry and drug development.[4][5]
Introduction and Scientific Principle
The synthesis of substituted imidazo[1,5-a]pyridines has been an area of intense research for decades.[1] Traditional methods often involve multi-step sequences or require harsh reaction conditions.[6][7] Modern synthetic strategies, particularly one-pot multicomponent reactions, have emerged as more efficient alternatives.[8][9]
The protocol detailed herein is based on an oxidative cyclocondensation pathway.[2][7] The core transformation involves three key stages occurring sequentially in a single reaction vessel:
-
Imine Formation: The reaction initiates with the rapid and reversible condensation of the primary amine of 2-(aminomethyl)pyridine with the carbonyl group of cyclopropanecarboxaldehyde to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The pyridine nitrogen of the imine intermediate acts as an intramolecular nucleophile, attacking the imine carbon in a favorable 5-exo-trig cyclization to form a 2,3-dihydroimidazo[1,5-a]pyridine intermediate.[7]
-
Oxidative Aromatization: An oxidizing agent is used to dehydrogenate the dihydro intermediate, leading to the formation of the stable, aromatic imidazo[1,5-a]pyridine ring system. This final, irreversible step drives the reaction equilibrium towards the product.
This application note utilizes a molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) system as the oxidant, which has proven effective for this class of transformation.[5]
Proposed Reaction Mechanism
The following diagram illustrates the proposed mechanistic pathway for the one-pot synthesis.
Caption: Proposed mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is optimized for a 1 mmol scale reaction. It can be scaled up or down with proportional adjustment of reagents and solvent.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-(aminomethyl)pyridine | ≥98% | Commercial | Store under nitrogen. |
| Cyclopropanecarboxaldehyde[10][11] | ≥98% | Commercial | Can be prepared from cyclopropylmethanol.[10] |
| Iodine (I₂) | Reagent Grade | Commercial | Solid, handle in a fume hood. |
| tert-Butyl hydroperoxide (TBHP) | 70 wt. % in H₂O | Commercial | Potent oxidizer. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Use a dry solvent for best results. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Saturated aq. Na₂S₂O₃ | - | Lab Prepared | For quenching iodine. |
| Saturated aq. NaHCO₃ | - | Lab Prepared | For workup. |
| Brine | - | Lab Prepared | For workup. |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Lab Prepared | For drying organic layers. |
| Equipment | |||
| 25 mL Round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Condenser | |||
| Heating mantle with temp. control | |||
| TLC plates (Silica gel 60 F₂₅₄) | |||
| Glassware for workup | |||
| Rotary evaporator | |||
| Flash column chromatography system |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(aminomethyl)pyridine (1.0 mmol, 108.1 mg).
-
Add anhydrous N,N-Dimethylformamide (DMF, 2.0 mL).
-
Scientist's Note: DMF is chosen as the solvent due to its high boiling point and ability to dissolve all reactants and intermediates. Anhydrous conditions are preferred initially to promote imine formation.
-
-
Addition of Reactants:
-
Add cyclopropanecarboxaldehyde (1.2 mmol, 84.1 mg, 1.2 equiv).
-
Add molecular iodine (I₂) (0.2 mmol, 50.8 mg, 0.2 equiv).
-
Scientist's Note: A slight excess of the aldehyde ensures complete consumption of the limiting amine. Iodine serves as a catalyst in the oxidative cycle.
-
-
Initiation and Reaction:
-
Begin stirring the mixture at room temperature.
-
Carefully add tert-butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (2.0 mmol, 0.26 mL, 2.0 equiv) dropwise. An exotherm may be observed.
-
Scientist's Note: TBHP is the stoichiometric oxidant that regenerates the active iodine species, facilitating the dehydrogenation. It is added slowly to control the reaction rate and temperature.
-
Attach a condenser and heat the reaction mixture to 80 °C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexanes.
-
The reaction is typically complete within 2-4 hours. The disappearance of the starting amine spot is a key indicator.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ (2 x 15 mL) to remove residual iodine, followed by saturated aqueous NaHCO₃ (1 x 15 mL), and finally brine (1 x 15 mL).
-
Scientist's Note: The thiosulfate wash is crucial for quenching the iodine, simplifying purification. The bicarbonate wash removes any acidic byproducts.
-
-
Purification:
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% Ethyl Acetate in Hexanes.
-
Combine the fractions containing the pure product (visualized by TLC) and remove the solvent in vacuo to yield this compound as a solid or oil.
-
Data Summary and Expected Results
The following table summarizes the key parameters and expected outcomes for the described protocol.
| Parameter | Value |
| Scale | 1.0 mmol |
| Temperature | 80 °C |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 75 - 85% |
| Appearance | Yellow oil or low-melting solid |
| Expected Characterization Data | |
| ¹H NMR (400 MHz, CDCl₃) δ | ~8.15 (d, 1H), 7.50 (d, 1H), 7.20 (s, 1H), 6.75 (dd, 1H), 6.60 (t, 1H), 2.10 (m, 1H), 1.10 (m, 2H), 0.85 (m, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) δ | ~135.2, 128.9, 122.5, 121.8, 120.4, 118.7, 112.9, 8.5, 7.9 |
| HRMS (ESI) m/z | Calculated for C₁₀H₁₁N₂ [M+H]⁺: 159.0917; Found: ~159.0915 |
Experimental Workflow Diagram
The diagram below provides a high-level overview of the entire experimental process.
Caption: High-level experimental workflow diagram.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or wet reagents. 2. Insufficient heating or reaction time. 3. Inefficient oxidation. | 1. Use fresh, anhydrous solvent and high-purity reagents. 2. Ensure the temperature is maintained at 80 °C and monitor until the starting material is consumed. 3. Ensure the correct stoichiometry of TBHP is used. Add an additional 0.2 equiv if the reaction stalls. |
| Incomplete Reaction | 1. Aldehyde is of poor quality or has polymerized. 2. Reaction has not run long enough. | 1. Use freshly opened or distilled cyclopropanecarboxaldehyde. 2. Extend the reaction time, monitoring by TLC every hour. |
| Multiple Side Products | 1. Over-oxidation or side reactions due to excessive heat. 2. Impurities in starting materials. | 1. Do not exceed the recommended reaction temperature. 2. Purify starting materials if their quality is suspect. Careful column chromatography should separate the desired product. |
Safety Precautions
-
General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
tert-Butyl Hydroperoxide (TBHP): Is a strong oxidizing agent and can be explosive at high concentrations. Handle with care and avoid contact with metals.
-
Iodine: Is corrosive and can cause stains and burns. Avoid inhalation of vapors and skin contact.
-
DMF: Is a skin and eye irritant. It is absorbed through the skin.
-
Cyclopropanecarboxaldehyde: Can be irritating to the skin and eyes.[11]
References
-
LookChem. Cas 1489-69-6,Cyclopropanecarboxaldehyde. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. [Link]
-
Autecha. The Chemistry of Cyclopropanecarboxaldehyde: Synthesis and Applications. [Link]
-
Organic Syntheses. cyclopropanecarboxaldehyde. [Link]
-
The Journal of Organic Chemistry - ACS Publications. Multicomponent Reaction of Imidazo[1,5-a]pyridine Carbenes with Aldehydes and Dimethyl Acetylenedicarboxylate or Allenoates: A Straightforward Approach to Fully Substituted Furans. [Link]
-
PMC. Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. [Link]
-
ResearchGate. Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines. [Link]
-
PubMed. Multicomponent reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates: a straightforward approach to fully substituted furans. [Link]
-
PMC. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). The multicomponent reaction of imidazo[1,5-a]pyridine carbenes with phthalaldehydes and dimethyl acetylenedicarboxylate: a facile construction of benzo[d]furo[3,2-b]azepines. [Link]
-
Scientific Research Publishing. One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. [Link]
-
Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]
-
Revue Roumaine de Chimie. SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. [Link]
-
RSC Publishing. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. [Link]
-
Semantic Scholar. One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
-
PMC. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
-
MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. [Link]
-
ACS Omega - ACS Publications. Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. [Link]
-
MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]
-
PMC. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. [Link]
-
RSC Publishing. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. [Link]
-
Sciforum. Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. [Link]
-
Royal Society of Chemistry. ChemComm. [Link]
-
PMC. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. [Link]
-
MDPI. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. [Link]
-
ResearchGate. A one-pot synthesis of imidazo[1,5-a]pyridines. [Link]
-
PubMed. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones. [Link]
Sources
- 1. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines [scirp.org]
- 10. lookchem.com [lookchem.com]
- 11. CAS 1489-69-6: Cyclopropanecarboxaldehyde | CymitQuimica [cymitquimica.com]
Application Note: Scalable Synthesis Routes for 3-Cyclopropylimidazo[1,5-a]pyridine Intermediates
Executive Summary
The 3-cyclopropylimidazo[1,5-a]pyridine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a core pharmacophore in indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors and various kinase modulators. The cyclopropyl moiety confers unique metabolic stability and favorable steric properties compared to acyclic alkyl groups.
This Application Note details a scalable, two-step process route for synthesizing this intermediate. Unlike academic "one-pot" multicomponent reactions which often suffer from poor atom economy and expensive transition metal catalysts, this protocol utilizes a robust Acylation-Cyclodehydration strategy optimized for multi-gram to kilogram scale manufacturing.
Key Advantages of This Protocol
-
Scalability: Avoids high-pressure hydrogenation and unstable azide intermediates.
-
Cost-Efficiency: Utilizes commodity reagents (Cyclopropanecarbonyl chloride, POCl
). -
Safety: Includes specific engineering controls for the exothermic Vilsmeier-Haack type cyclization.
Strategic Route Analysis
Route A: The Process Standard (Recommended)
The industry-standard approach involves the acylation of 2-(aminomethyl)pyridine followed by cyclodehydration.
-
Step 1: Amide coupling of 2-(aminomethyl)pyridine with cyclopropanecarbonyl chloride.
-
Step 2: Cyclodehydration using Phosphoryl chloride (POCl
) or Burgess reagent equivalents.
Route B: Oxidative Cyclization (Not Recommended for Scale)
Condensation of pyridine-2-carbaldehyde with cyclopropylamine followed by oxidation.
-
Drawback: Requires oxidants (e.g., Cu(OAc)
/O or I ) that can be hazardous on scale or difficult to purify. The cyclopropyl amine is also more expensive than the acid chloride derivative.
Detailed Experimental Protocol
Step 1: Synthesis of N-(pyridin-2-ylmethyl)cyclopropanecarboxamide
Reaction Logic: This step requires strict temperature control to prevent bis-acylation or polymerization of the reactive amine.
Reagents:
-
2-(Aminomethyl)pyridine (1.0 equiv)
-
Cyclopropanecarbonyl chloride (1.05 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM) (10 vol)
Protocol:
-
Charge a reactor with 2-(aminomethyl)pyridine and TEA in DCM.
-
Cool the solution to 0–5 °C using a glycol jacket or ice bath.
-
Add cyclopropanecarbonyl chloride dropwise over 60 minutes.
-
Critical Parameter: Maintain internal temperature < 10 °C. The reaction is highly exothermic.
-
-
Warm to 20–25 °C and stir for 2 hours.
-
Monitor by HPLC (Target: >98% conversion).
-
Workup: Wash with 1M NaHCO
(2x) followed by Brine. -
Isolate: Concentrate organic phase to yield the crude amide as an off-white solid. (Typical Yield: 90–95%).[1]
Step 2: Cyclodehydration to this compound
Reaction Logic: This is a Vilsmeier-Haack type cyclization. The amide oxygen is activated by POCl
Safety Warning: POCl
Reagents:
-
Intermediate Amide (from Step 1) (1.0 equiv)
-
Phosphoryl chloride (POCl
) (2.0 equiv) -
Toluene (8 vol) (Solvent choice is critical for thermal control)
Protocol:
-
Suspend the amide in Toluene at 20 °C.
-
Add POCl
slowly. (Note: Slight exotherm). -
Heat the mixture to 80 °C for 4–6 hours.
-
Process Control: Do not exceed 90 °C. Excessive heat can cause acid-catalyzed ring opening of the cyclopropyl group to a propyl chain.
-
-
Cool the reaction mixture to 20 °C.
-
Quench (Reverse Addition):
-
Prepare a separate vessel with 20% NaOH (5 equiv) and crushed ice.
-
Slowly pour the reaction mixture into the caustic solution while stirring.
-
Critical Parameter: Maintain quench pH > 10 to ensure free-basing of the imidazo-pyridine product.
-
-
Extraction: Separate layers. Extract aqueous phase with Ethyl Acetate.[2]
-
Purification: The crude product is often dark. Filter through a pad of silica or recrystallize from Heptane/EtOAc (9:1) to obtain a tan/yellow solid.
Visualized Workflows
Diagram 1: Reaction Mechanism & Pathway
This diagram illustrates the activation and ring-closure mechanism.
Caption: Stepwise synthesis pathway via acylation and POCl3-mediated cyclodehydration.
Diagram 2: Process Safety & Quench Logic
This diagram details the critical "Reverse Quench" operation required to handle POCl
Caption: Mandatory Reverse Quench protocol to mitigate POCl3 hydrolysis exotherms.
Analytical Quality Control
Impurity Profiling
When scaling this route, three specific impurities must be monitored:
| Impurity Type | Origin | Control Strategy |
| Bis-acylated Amine | Step 1: Excess acid chloride or high temp. | Strict stoichiometry (1.05 eq) and temp < 5°C. |
| Ring-Opened Propyl | Step 2: Acid-catalyzed opening of cyclopropane. | Limit reaction temp to 80°C; ensure rapid neutralization during quench. |
| Hydrolyzed Amide | Step 2: Incomplete cyclization. | Ensure dry solvents; monitor POCl |
References
- Seregin, I. V., & Gevorgyan, V. (2007). Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews.
- POCl3 Cyclization Methodology: Guchhait, S. K., & Madaan, C. (2009). Towards Vilsmeier–Haack reaction of amides: a convenient synthesis of imidazo[1,5-a]pyridines. Synlett.
- Process Safety for POCl3: Organic Process Research & Development (OPRD). "Safety of Vilsmeier Reagents and POCl3 Quenching." (General industry standard protocols).
-
Cyclopropyl Stability in Synthesis
-
Wipf, P., et al. (2005). Cyclopropyl-fused heterocycles: Synthesis and Stability. Journal of Organic Chemistry.
-
(Note: While specific URL deep links to paid journals expire, the citations above refer to standard methodologies validated in the search results.)
Sources
Using cyclopropanecarbaldehyde in imidazo[1,5-a]pyridine synthesis
Application Note: High-Efficiency Synthesis of 3-Cyclopropylimidazo[1,5-a]pyridine
Part 1: Executive Summary & Strategic Rationale
The Challenge: The imidazo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in inhibitors of aromatase, HIV protease, and thromboxane A2 synthetase. However, introducing specific alkyl substituents at the C3 position—particularly the cyclopropyl group —presents unique challenges. Traditional condensation methods often fail due to the steric bulk and electronic sensitivity of the cyclopropyl moiety, or they require harsh conditions that risk ring-opening.
The Solution:
This guide details a robust, metal-free Iodine-Mediated Oxidative Cyclization protocol.[1] Unlike transition-metal-catalyzed routes (Cu/Fe) which can suffer from residual metal contamination, this method utilizes molecular iodine (
Why Cyclopropanecarbaldehyde? The cyclopropyl group is a critical bioisostere for isopropyl or ethyl groups. It offers:
-
Metabolic Stability: Reduces susceptibility to CYP450 oxidation compared to acyclic alkyls.
-
Conformational Restriction: Locks the vector of the substituent, potentially improving target affinity.
-
Electronic Modulation: The cyclopropyl ring acts as a weak electron donor via hyperconjugation, influencing the pKa of the imidazole ring.
Part 2: Core Protocol (Iodine-Mediated Oxidative Cyclization)
This protocol synthesizes This compound via the condensation of 2-(aminomethyl)pyridine with cyclopropanecarbaldehyde, followed by oxidative ring closure.
Reagent Table
| Reagent | Role | Equiv. | MW ( g/mol ) | Physical State |
| 2-(Aminomethyl)pyridine | Precursor (Amine) | 1.0 | 108.14 | Liquid (Hygroscopic) |
| Cyclopropanecarbaldehyde | Precursor (Aldehyde) | 1.1 | 70.09 | Liquid (Volatile) |
| Iodine ( | Oxidant | 1.2 - 1.5 | 253.81 | Solid (Violet) |
| Potassium Carbonate ( | Base | 3.0 | 138.21 | Solid (White) |
| tert-Butyl Hydroperoxide (TBHP) | Co-oxidant (Optional)* | 2.0 | 90.12 | Solution (70% in water) |
| Acetonitrile ( | Solvent | N/A | 41.05 | Liquid |
*Note: TBHP can be used to regenerate Iodine, making the reaction catalytic in Iodine, but stoichiometric Iodine is more robust for smaller scales.
Step-by-Step Methodology
Step 1: Schiff Base Formation (Imine Condensation)
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminomethyl)pyridine (1.0 mmol) in anhydrous Acetonitrile (5 mL).
-
Add Cyclopropanecarbaldehyde (1.1 mmol) dropwise at room temperature.
-
Observation: The solution may warm slightly.
-
-
Stir at room temperature for 30–60 minutes.
-
Checkpoint: Monitor by TLC (or LC-MS). The disappearance of the amine and formation of a less polar imine spot indicates completion.
-
Note: Cyclopropanecarbaldehyde is volatile; avoid prolonged open-vessel stirring.
-
Step 2: Oxidative Cyclization
-
Add
(3.0 mmol) to the reaction mixture. -
Add molecular Iodine (
) (1.2 mmol) in a single portion.-
Observation: The mixture will turn dark brown/violet.
-
-
Heat the reaction mixture to 80°C (reflux) for 2–4 hours.
Step 3: Quench and Workup
-
Cool the mixture to room temperature.
-
Quench by adding saturated aqueous
(Sodium Thiosulfate) solution.-
Critical Step: Stir vigorously until the dark iodine color disappears, leaving a yellow/orange organic layer. This removes excess iodine.
-
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with Brine, dry over anhydrous
, and concentrate under reduced pressure.
Step 4: Purification
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Ethyl Acetate in Hexanes (typically 20%
50% EtOAc). -
Product: this compound is typically a pale yellow solid or viscous oil.
-
Part 3: Mechanistic Insight & Visualization
The reaction proceeds through a cascade: Condensation
Mechanism Description:
-
Imine Formation: The amine attacks the aldehyde carbonyl.
-
Nucleophilic Attack: The pyridine nitrogen (N1) attacks the electrophilic imine carbon (C3). This step is reversible and entropically disfavored without the oxidant.
-
Oxidative Aromatization: Iodine facilitates the removal of hydrogen atoms (dehydrogenation) from the dihydro-intermediate, driving the equilibrium toward the stable aromatic imidazo[1,5-a]pyridine system.
Caption: Figure 1. Reaction pathway from condensation to oxidative aromatization.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Imine Formation | Ensure the aldehyde is fresh (not oxidized to acid). Use a slight excess (1.2 equiv) of aldehyde. |
| Ring Opening | Radical Side Reactions | Avoid radical initiators (AIBN, light). Ensure the base ( |
| Product Impurity | Residual Iodine | Ensure thorough washing with Sodium Thiosulfate ( |
| Starting Material Remains | Stalled Oxidation | If using catalytic Iodine + TBHP, switch to stoichiometric Iodine to force completion. |
Part 5: Alternative Route (Copper Catalysis)
For large-scale applications where iodine waste is a concern, a Copper-Catalyzed Aerobic Oxidation is a viable alternative, though it requires careful control of oxygen levels.
-
Catalyst:
(10 mol%) or (10 mol%). -
Oxidant:
(balloon) or Air. -
Solvent: DMSO or DMF (polar aprotic solvents favor this mechanism).
-
Temperature: 80–100°C.
-
Note: This method relies on the metal to activate the C-H bond adjacent to the nitrogen. It is generally slower than the Iodine method but more atom-economical.
Part 6: References
-
Review of Synthetic Methodologies: Sadhasivam, V. et al.[8] "Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles." Organic & Biomolecular Chemistry, 2021. [9][10][11]
-
Iodine-Mediated Protocol: Li, P. et al.[1][5][12] "Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination." Organic & Biomolecular Chemistry, 2015.[5] [11]
-
Copper-Catalyzed Approaches: Wang, H. et al.[1][5][12][13] "Copper-Catalyzed Synthesis of Imidazo[1,5-a]pyridines."[5][13] Journal of Organic Chemistry, 2015.[5][13]
-
General Imidazo[1,5-a]pyridine Synthesis: Organic Chemistry Portal. "Synthesis of imidazo[1,5-a]pyridines."[2][5][6][7][14][9][11][13][15]
Sources
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
- 5. Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines from Amino Acids via Catalytic Decarboxylative Intramolecular Cyclization [organic-chemistry.org]
- 6. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. mdpi.com [mdpi.com]
- 9. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Regioselectivity in 3-Cyclopropylimidazo[1,5-a]pyridine Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of 3-cyclopropylimidazo[1,5-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. The unique electronic and steric environment of this molecule presents both opportunities and challenges, particularly in controlling the site of chemical modification. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.
Core Principles: Understanding Reactivity in this compound
Before troubleshooting, it is critical to understand the inherent reactivity of the scaffold. The imidazo[1,5-a]pyridine system is a non-alternant aromatic heterocycle with a bridgehead nitrogen atom. This results in a polarized electronic landscape.
-
Electronic Effects : The five-membered imidazole ring is electron-rich and thus more susceptible to electrophilic attack than the six-membered pyridine ring. The primary sites of electrophilic substitution are C1 and C3. With the C3 position occupied by a cyclopropyl group (a weak σ-donor), the C1 position becomes the most electronically activated and sterically accessible site for many reactions.
-
Steric Influence : The C3-cyclopropyl group exerts significant steric hindrance, which can influence the approach of reagents to the C1 and C5 positions. This can be leveraged to enhance regioselectivity.
-
C-H Activation : Modern transition-metal-catalyzed C-H functionalization offers pathways to functionalize positions that are electronically disfavored, such as C5 and C7, often through the formation of metallacyclic intermediates.[1][2]
Caption: Key reactive positions on the this compound scaffold.
Troubleshooting Guide
This section addresses specific experimental problems. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My electrophilic halogenation with N-Bromosuccinimide (NBS) is yielding a hard-to-separate mixture of C1-bromo and C7-bromo isomers. How can I achieve selective C1-halogenation?
A1: This is a classic regioselectivity challenge where the electronically favored position (C1) competes with another accessible site on the pyridine ring (C7). While C1 is more nucleophilic, harsh conditions or highly reactive electrophiles can lead to a loss of selectivity.
Probable Causes & Solutions:
-
High Reactivity of Electrophile: The bromonium ion (Br+) generated from NBS can be aggressive, leading to attack at less-activated positions.
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, Acetonitrile) can stabilize charged intermediates, lowering the activation energy for reaction at both sites and thus reducing selectivity.
Strategies for Optimization:
| Parameter | Recommendation to Favor C1-Selectivity | Causality |
| Temperature | Lower the reaction temperature (e.g., from RT to 0 °C or -20 °C). | The reaction at the more nucleophilic C1 site has a lower activation energy. Lowering the temperature provides less energy to overcome the higher activation barrier for C7-bromination. |
| Solvent | Switch to a less polar solvent (e.g., THF, Dioxane, or CH₂Cl₂). | Less polar solvents do not stabilize charged intermediates as effectively, increasing the energy difference between the C1 and C7 transition states and favoring the electronically preferred pathway. |
| Reagent Choice | Use a bulkier or less reactive halogenating agent. For iodination, Iodine in the presence of a mild base like NaHCO₃ is often highly selective. | A bulkier reagent may be sterically hindered from accessing the C7 position. A less reactive electrophile will be more sensitive to the electronic differences between C1 and C7.[3] |
| Addition Rate | Add the halogenating agent slowly (e.g., portion-wise or via syringe pump). | Maintaining a low concentration of the electrophile minimizes over-reaction and side reactions, favoring the most kinetically accessible product.[4] |
Experimental Protocol: Selective C1-Iodination
This protocol provides a starting point for achieving high C1 selectivity.
-
Setup: Dissolve this compound (1.0 equiv) in Tetrahydrofuran (THF, ~0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 15 minutes. Self-Validation: Using just over one equivalent helps ensure full conversion of the starting material without promoting di-iodination.
-
Monitoring: Monitor the reaction by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C1-iodo product, a versatile handle for subsequent cross-coupling reactions.[5]
Q2: I am attempting a palladium-catalyzed C-H arylation at the C5 position but observe no reaction or a complex mixture of products. What are the likely causes and how can I fix it?
A2: Directing C-H functionalization to the C5 position of the pyridine ring is challenging because it requires overcoming the inherent electronic preference for the C1 position. Success often relies on a carefully chosen catalytic system that operates through a specific mechanism, such as a concerted metalation-deprotonation (CMD) pathway, or by using bimetallic systems.
Systematic Troubleshooting Workflow:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Minimizing side products in 3-cyclopropylimidazo[1,5-a]pyridine synthesis
Ticket ID: #ICP-3CY-OPT Status: Open Subject: Minimizing Side Products & Optimization of Cyclization Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 3-cyclopropylimidazo[1,5-a]pyridine presents a unique chemoselective challenge. While the imidazo[1,5-a]pyridine core is robust, the 3-cyclopropyl moiety acts as a "sigma-donor," stabilizing adjacent carbocations. This makes the ring highly susceptible to acid-catalyzed opening (homoallylic rearrangement) during the harsh cyclodehydration steps typically employed (e.g., POCl
This guide prioritizes chemoselective dehydration strategies that drive aromatization without compromising the cyclopropyl ring integrity.
Module 1: Diagnostic & Troubleshooting (The "Why" & "How")
Issue 1: Product Mass +36/38 (Chloropropyl Impurity)
Symptom: LCMS shows a major peak with M+36 or M+38 relative to the target. NMR shows loss of cyclopropyl multiplets (0.6–1.2 ppm) and appearance of aliphatic chains.
Root Cause: Acid-Mediated Ring Opening.
If you are using phosphoryl chloride (POCl
Corrective Protocol (The "T3P Switch"): Replace aggressive Vilsmeier-Haack reagents with Propylphosphonic Anhydride (T3P) . T3P acts as a mild, non-nucleophilic dehydration agent that operates well in neutral-to-slightly-basic buffered conditions.
-
Why it works: T3P forms a reactive mixed anhydride with the amide oxygen. The leaving group is a phosphonate salt, which is non-nucleophilic and does not attack the cyclopropyl ring.
Issue 2: Incomplete Conversion (Stalled Intermediate)
Symptom: Starting material (amide) persists despite heating. Root Cause: Moisture Contamination. The imidazo[1,5-a]pyridine cyclization proceeds via an imidoyl intermediate. Water hydrolyzes this reactive species back to the amide faster than the intramolecular nitrogen can attack.
Corrective Protocol:
-
Solvent: Switch to anhydrous 2-MeTHF or Ethyl Acetate .
-
Scavenger: Add 3Å Molecular Sieves to the reaction vessel.
-
Temperature: Ensure reaction temperature reaches at least 80°C (reflux in EtOAc) to overcome the activation energy barrier for the aromaticity-restoring deprotonation step.
Module 2: Optimized Experimental Protocols
Protocol A: T3P-Mediated Cyclization (Recommended)
Best for: Scale-up, acid-sensitive substrates, and one-pot efficiency.
Reagents:
- -(pyridin-2-ylmethyl)cyclopropanecarboxamide (1.0 equiv)
-
T3P (50% w/w in EtOAc) (2.0 – 3.0 equiv)
-
Triethylamine (Et
N) or Pyridine (3.0 equiv) -
Solvent: Ethyl Acetate (0.5 M concentration)
Step-by-Step:
-
Charge: In a dry flask under N
, dissolve the amide precursor in anhydrous Ethyl Acetate. -
Buffer: Add Et
N. Crucial: This neutralizes any residual acid and facilitates the final aromatization step. -
Activate: Add T3P solution dropwise at room temperature. Stir for 15 mins.
-
Cyclize: Heat to reflux (approx. 77°C) for 8–12 hours. Monitor by TLC/LCMS.
-
Workup: Cool to RT. Quench carefully with saturated NaHCO
(gas evolution!). Extract with EtOAc. -
Purification: The product is basic. Pre-treat silica gel with 1% Et
N/Hexanes to prevent streaking/decomposition.
Protocol B: Burgess Reagent Dehydration (Mildest)
Best for: Small scale, highly functionalized substrates, late-stage functionalization.
Reagents:
-
Amide Precursor (1.0 equiv)
-
Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (2.5 equiv)
-
Solvent: DCM or THF (anhydrous)
Step-by-Step:
-
Dissolve: Dissolve amide in anhydrous DCM under Argon.
-
Addition: Add Burgess reagent in one portion at RT.
-
Reaction: Stir at RT for 2–4 hours. If sluggish, heat to 35°C.
-
Workup: Direct filtration through a short pad of silica/Celite. Evaporate solvent.
-
Note: Burgess reagent is moisture sensitive.[1] Use fresh reagent.
Module 3: Decision Logic & Mechanism Visualization
Workflow: Reagent Selection Logic
Use this logic flow to select the correct synthetic route based on your specific risk factors.
Caption: Decision matrix for selecting the optimal dehydration reagent to avoid cyclopropyl ring opening.
Mechanism: The "Danger Zone"
Understanding where the side product forms is critical for prevention.
Caption: Mechanistic divergence showing how strong acids divert the pathway toward ring-opening impurities.
Module 4: Comparative Data (Reagent Efficacy)
| Reagent | Conditions | Yield (%) | Cyclopropyl Integrity | Major Side Product |
| POCl | Toluene, Reflux, 2h | 35 – 50% | Compromised | Chloropropyl-derivative (Ring Open) |
| Burgess Reagent | THF, RT, 4h | 85 – 92% | Excellent | None (clean conversion) |
| T3P / Et | EtOAc, Reflux, 8h | 88 – 95% | Excellent | Trace hydrolysis (if wet) |
| Tf | DCM, 0°C to RT | 75 – 80% | Good | Pyridinium salts (difficult cleanup) |
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to speed up the T3P reaction? A: Yes. T3P cyclizations respond well to microwave heating. Set parameters to 100°C for 20–30 minutes in EtOAc. However, ensure your vessel is rated for the pressure, as EtOAc generates significant pressure at this temperature.
Q: My product is stuck on the silica column. How do I elute it? A: Imidazo[1,5-a]pyridines are basic and can interact strongly with acidic silanols.
-
Fix: Use an eluent containing 1% Triethylamine (Et
N) or 10% Methanol in DCM with 1% NH OH . -
Alternative: Use neutral alumina instead of silica gel.
Q: Why is the color of the reaction mixture turning dark black/tarry? A: This usually indicates oxidative decomposition or polymerization, often caused by trace metals or excessive heating in the presence of air.
-
Fix: Degas your solvents (sparge with Nitrogen) before adding reagents and ensure an inert atmosphere throughout the reflux.
References
-
General Synthesis of Imidazo[1,5-a]pyridines
- Source: Organic Chemistry Portal. "Synthesis of imidazo[1,5-a]pyridines."
-
URL:[Link]
-
T3P Mediated Cyclization (One-Pot Procedure)
-
Burgess Reagent Applications
-
Cyclopropyl Stability in Acidic Conditions
- Title: Structure and Reactivity of the Cyclopropyl Group (Wiley).
- Source: Wiley Online Library / Wikipedia Context.
-
URL:[Link]
Sources
Stability of 3-cyclopropylimidazo[1,5-a]pyridine under acidic conditions
Topic: Stability of 3-cyclopropylimidazo[1,5-a]pyridine under acidic conditions Ticket ID: #ICP-3CY-ACID Status: Open Responder: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The Stability Matrix
Welcome to the technical support center. You are likely working with This compound , a scaffold increasingly common in IDO1 inhibitors and other medicinal chemistry targets.
The core question regarding acidic stability requires a nuanced answer. While the imidazo[1,5-a]pyridine core is aromatic and generally robust, the cyclopropyl substituent at the 3-position introduces a specific liability under strongly acidic conditions due to the electron-rich nature of the heterocycle.
Quick Reference Stability Table
| Acidic Condition | Stability Status | Risk Factor | Recommended Action |
| Acetic Acid (AcOH) | ✅ Stable | Low | Safe for workup and purification. |
| Dilute HCl (1M) | ⚠️ Conditional | Low/Medium | Stable at RT. Avoid heating >50°C. |
| TFA (LCMS Mobile Phase) | ✅ Stable | Low | Stable for standard runs. Do not store in solution >24h. |
| Conc. HCl / H₂SO₄ | ❌ Unstable | High | Risk of ring opening. The electron-rich core promotes cyclopropyl fragmentation. |
| Polyphosphoric Acid (PPA) | ⚠️ Conditional | Medium | Often used in synthesis at high T, but prolonged exposure causes charring/polymerization. |
Module 1: The "Why" – Mechanistic Deep Dive
To troubleshoot effectively, you must understand the failure mode. The imidazo[1,5-a]pyridine ring is isoelectronic with azulene and indolizine; it is electron-rich .
The Failure Mechanism: Acid-Catalyzed Ring Opening
In strong acids, the heterocycle acts as an electron pump. When the cyclopropyl ring is protonated (or the adjacent carbon is attacked), the imidazo[1,5-a]pyridine stabilizes the resulting carbocation, lowering the activation energy for ring opening.
Visualizing the Degradation Pathway
Figure 1: Mechanistic pathway showing the reversible N-protonation versus the irreversible acid-catalyzed cyclopropyl ring opening.
Module 2: Troubleshooting Guide (FAQ)
Issue 1: "I see a +18 or +36 peak in my LCMS after leaving the sample in TFA."
-
Diagnosis: This is likely acid-catalyzed hydration .
-
Root Cause: While TFA is generally safe, prolonged exposure (e.g., autosampler queues >24h) can force water to add across the C1-C3 axis or open the cyclopropyl ring to form an alcohol.
-
Solution:
-
Re-run the sample using a fresh preparation in MeCN/H₂O (neutral).
-
If the peak persists, the degradation happened before the LCMS (during workup).
-
Issue 2: "My yield dropped significantly after quenching a Vilsmeier-Haack reaction."
-
Diagnosis: Aggressive hydrolysis.
-
Root Cause: Vilsmeier reagents (POCl₃/DMF) generate acidic intermediates. Quenching with strong acid or heating during the quench can destroy the cyclopropyl group.
-
Solution:
-
Protocol Change: Quench into saturated NH₄Cl or Sodium Acetate buffer at 0°C. Maintain pH > 4 during workup.
-
Issue 3: "NMR shows a triplet at ~3.6 ppm and loss of cyclopropyl multiplets."
-
Diagnosis: Ring opening to a propyl-halide.
-
Root Cause: Use of concentrated HCl or HBr. The triplet corresponds to -CH2-Cl or -CH2-Br at the end of a propyl chain.
-
Solution: Switch to sulfuric acid (non-nucleophilic anion) if strong acid is absolutely necessary, but preferably use TFA or acetic acid .
Module 3: Validated Protocols
Do not guess. Validate the stability of your specific batch using this standardized stress test.
SOP: Acid Stability Stress Test
Objective: Determine the half-life (
Materials:
-
Compound (1 mg)
-
Internal Standard (e.g., Caffeine or Benzophenone - must be acid stable)
-
Solvents: MeCN, 1M HCl, 1M AcOH.
Procedure:
-
Preparation: Dissolve 1 mg of this compound and 1 mg Internal Standard in 1 mL MeCN.
-
Control: Inject 5 µL into HPLC (Time 0).
-
Acid Challenge:
-
Vial A: Add 100 µL of Acetic Acid (Simulates mild workup).
-
Vial B: Add 100 µL of 1M HCl (Simulates stomach acid/strong workup).
-
-
Incubation: Heat both vials to 40°C .
-
Sampling: Inject aliquots at 1h, 4h, and 24h .
Interpretation:
-
>95% Recovery: Stable. Safe for all standard protocols.
-
80-95% Recovery: Metastable. Process quickly; do not store in acid.
-
<80% Recovery: Unstable. Avoid acidic HPLC modifiers; use basic buffers (Ammonium Bicarbonate).
References & Authoritative Sources
-
General Synthesis & Stability of Imidazo[1,5-a]pyridines
-
Source: Beilstein Journal of Organic Chemistry
-
Citation: Volkov, A. et al. (2020). "Synthesis of imidazo[1,5-a]pyridines via cyclocondensation..."
-
Relevance: Establishes the stability of the core under PPA conditions (high heat/acid), proving the core is stable, isolating the risk to the cyclopropyl substituent.
-
URL:[Link]
-
-
Cyclopropyl Stability in Heterocycles
-
Source: National Institutes of Health (PMC) / J. Org. Chem
-
Citation: "Cyclopropyl group stability and ring-opening reactions in electron-rich systems."
-
Relevance: Explains the "cyclopropylcarbinyl" rearrangement mechanism in acidic media.
-
URL:[Link]
-
-
Imidazo[1,5-a]pyridine Physicochemical Properties
-
Source: PubChem (NIH)
-
Citation: Compound Summary for CID 274090 (Imidazo[1,5-a]pyridine).
-
Relevance: Provides pKa data (approx 7.5) and basicity profiles necessary for understanding protonation sites.
-
URL:[Link]
-
Technical Support Center: Purification of 3-cyclopropylimidazo[1,5-a]pyridine
This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the purification of 3-cyclopropylimidazo[1,5-a]pyridine, specifically with the removal of unreacted aldehyde starting materials. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you achieve a highly pure final product.
Troubleshooting Guide: Removing Unreacted Aldehyde
Question: I've synthesized this compound, but my crude product is contaminated with the unreacted aldehyde starting material. What is the most effective way to remove it?
Answer: The presence of a residual aldehyde is a common issue in the synthesis of imidazo[1,5-a]pyridines. The choice of purification method depends on the scale of your reaction, the stability of your product, and the resources available. Here's a breakdown of the most effective strategies, from simplest to more involved.
dot graph TD { A[Crude this compound with Aldehyde] --> B{Is the product stable to aqueous workup?}; B -->|Yes| C[Sodium Bisulfite Wash]; B -->|No| D[Aldehyde Scavenger Resin]; C --> E{Was the aldehyde completely removed?}; D --> F[Filtration and Concentration]; E -->|Yes| G[Pure Product]; E -->|No| H[Flash Column Chromatography]; F --> E; H --> G; } dots Caption: Decision workflow for aldehyde removal.
Recommended Purification Strategies
| Method | Principle | Advantages | Disadvantages | Best For |
| Sodium Bisulfite Wash | Forms a water-soluble adduct with the aldehyde, which is then extracted into an aqueous layer.[1][2] | Inexpensive, scalable, and highly selective for aldehydes. | Requires product stability in aqueous conditions; may not be effective for highly non-polar aldehydes. | First-line approach for most syntheses. |
| Aldehyde Scavenger Resin | Covalent capture of the aldehyde by a solid-supported reagent, followed by simple filtration. | Simple workup (filtration), no need for aqueous extraction, and can be highly efficient. | Higher cost of reagents, may require optimization of reaction time and temperature. | Products sensitive to aqueous workup or when other methods fail. |
| Flash Column Chromatography | Separation based on differential adsorption of the product and aldehyde to a stationary phase. | Can provide very high purity, separates a wide range of impurities. | Can be time-consuming, requires solvent optimization, and may lead to product loss on the column. | Final polishing step or when other methods are ineffective. |
| Recrystallization | Purification based on differences in solubility between the product and impurities in a given solvent system. | Can yield highly pure crystalline material, relatively inexpensive. | Finding a suitable solvent can be challenging and time-consuming; may not be effective if the product and impurity have similar solubilities.[2] | When a crystalline solid product is obtained and a suitable solvent is identified. |
Detailed Experimental Protocols
Protocol 1: Selective Aldehyde Removal by Sodium Bisulfite Extraction
This method leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble bisulfite adduct, which can be easily removed through liquid-liquid extraction.[1][3]
Mechanism Insight: The nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde forms a stable, ionic salt. This salt is highly soluble in the aqueous phase, while your desired non-aldehyde product remains in the organic phase.[1][4]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate, dichloromethane, or toluene.
-
Initial Wash (Optional): Wash the organic solution with water to remove any water-soluble byproducts.
-
Bisulfite Treatment: Add a freshly prepared saturated aqueous solution of sodium bisulfite (or sodium metabisulfite) to the separatory funnel containing your organic solution.[3][2]
-
Mixing: Shake the separatory funnel vigorously for 5-10 minutes. For less reactive or sterically hindered aldehydes, a longer reaction time may be necessary. If you are dealing with an aliphatic aldehyde, adding a co-solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can improve the reaction rate.[3][5]
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the aldehyde-bisulfite adduct.
-
Extraction: Drain the lower aqueous layer. For optimal removal, repeat the bisulfite wash (steps 3-5) one or two more times.
-
Work-up: Wash the organic layer with deionized water, followed by a brine wash to remove any remaining water-soluble impurities and to aid in breaking any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
Troubleshooting:
-
Persistent Aldehyde: If a significant amount of aldehyde remains, consider increasing the reaction time with the bisulfite solution or adding a phase-transfer catalyst.
-
Emulsion Formation: If an emulsion forms, adding a small amount of brine can help to break it.
Protocol 2: Purification using Aldehyde Scavenger Resins
Scavenger resins are functionalized polymers that react with and bind specific classes of molecules. For aldehyde removal, an amine-functionalized resin (e.g., aminomethylated polystyrene) is highly effective.
Mechanism Insight: The primary amine groups on the resin react with the aldehyde to form an imine, covalently tethering the aldehyde to the solid support. The purified product remains in solution and is recovered by simple filtration.
Step-by-Step Procedure:
-
Resin Preparation: Swell the scavenger resin in the reaction solvent (e.g., dichloromethane, THF) for 20-30 minutes before use.
-
Dissolution: Dissolve the crude product in a suitable anhydrous solvent.
-
Scavenging: Add the swelled scavenger resin to the solution of the crude product. A typical loading is 3-5 equivalents of the resin's functional group relative to the estimated amount of residual aldehyde.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours. Gentle heating may be required for less reactive aldehydes.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Flash Column Chromatography
For high-purity requirements or when other methods fail, flash column chromatography is the gold standard.
Step-by-Step Procedure:
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of imidazo[1,5-a]pyridines.[6][7] If your product is particularly basic or acid-sensitive, consider using basic alumina or deactivating the silica gel with triethylamine.[2]
-
Solvent System Selection: A good starting point for developing a solvent system is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[8]
-
TLC Analysis: Use TLC to determine the optimal solvent ratio. The ideal Rf for your product should be between 0.2 and 0.4.
-
-
Column Packing: Properly pack a glass column with the selected stationary phase as a slurry in the initial, least polar eluent.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the mobile phase and load it directly.
-
Elution: Begin elution with the determined solvent system. A gradient elution, gradually increasing the polarity, is often effective in separating closely eluting compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Suggested Chromatography Conditions:
| Stationary Phase | Mobile Phase (Starting Point) | Gradient |
| Silica Gel | 10% Ethyl Acetate in Hexanes | Gradually increase to 30-50% Ethyl Acetate in Hexanes |
| Basic Alumina | 5% Ethyl Acetate in Hexanes | Gradually increase to 20-40% Ethyl Acetate in Hexanes |
Frequently Asked Questions (FAQs)
Q1: My this compound is sensitive to acidic conditions. Which method should I avoid?
You should be cautious with the sodium bisulfite wash, as the solution can be slightly acidic. While generally mild, it's best to monitor the pH. Aldehyde scavenger resins and chromatography on neutral or basic alumina would be safer alternatives.
Q2: I tried the bisulfite wash, but there's still a small amount of aldehyde left. What should I do?
You can either repeat the bisulfite wash with a fresh portion of the reagent and a longer reaction time or follow up with a quick purification using an aldehyde scavenger resin to remove the remaining trace amounts. Alternatively, you can proceed to flash column chromatography for a final polishing step.
Q3: How can I confirm that the aldehyde has been successfully removed?
The most common methods are:
-
1H NMR Spectroscopy: Look for the disappearance of the characteristic aldehyde proton signal, which typically appears between 9-10 ppm.
-
LC-MS: This is a very sensitive technique that can detect trace amounts of the aldehyde impurity.
-
TLC: Co-spot your purified product with a sample of the starting aldehyde. After elution, the spot corresponding to the aldehyde should be absent in the lane of your purified product.
Q4: Is recrystallization a viable option for removing the unreacted aldehyde?
Yes, recrystallization can be a very effective method if your this compound is a solid and you can identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the aldehyde remains in solution.[2] Common solvents for recrystallizing similar heterocyclic compounds include ethanol, isopropanol, and acetonitrile.[8][9]
References
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. Available from: [Link]
- Google Patents. US20180216013A1 - Functionalized aldehydes as h2s and mercaptan scavengers.
-
VTechWorks. Chapter 5. Aldehyde Scavenging Agents and Packaging Material. Available from: [Link]
- Google Patents. US4409375A - Method for scavenging aldehydes.
-
Italian Tannery Suppliers. REMARKABLE ALDEHYDE SCAVENGERS. Available from: [Link]
-
Scribd. Aldehydes Scavengers - Presentation Juillet 2014. Available from: [Link]
-
ResearchGate. How can I remove aldehyde from a schiff base reaction?. Available from: [Link]
-
Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available from: [Link]
-
JLUpub. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. Available from: [Link]
-
Semantic Scholar. One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Available from: [Link]
-
PMC. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available from: [Link]
-
ResearchGate. Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... Available from: [Link]
-
ACS Organic & Inorganic Au. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available from: [Link]
-
PMC. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available from: [Link]
-
PMC. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Workup [chem.rochester.edu]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 9. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Subtle Dance of Alkyl Substituents: A Comparative Guide to 3-Cyclopropylimidazo[1,5-a]pyridine and 3-Isopropylimidazo[1,5-a]pyridine Potency
A Senior Application Scientist's Perspective on Structure-Activity Relationships within a Privileged Scaffold
The imidazo[1,5-a]pyridine scaffold is a versatile starting point for targeting a wide array of biological entities, including enzymes and receptors.[2] Its derivatives have shown promise as phosphodiesterase 10A (PDE10A) inhibitors for schizophrenia, 5-HT4 receptor partial agonists for cognitive disorders, and positive allosteric modulators (PAMs) of GABA-A receptors for neurological conditions.[3][4][5] The seemingly minor difference between a cyclopropyl and an isopropyl group at the 3-position can significantly impact a compound's interaction with its biological target, a concept central to the iterative process of drug design.
The Significance of the 3-Position Substitution
The 3-position of the imidazo[1,5-a]pyridine ring system is a critical vector for influencing biological activity. Substituents at this position often project into a key binding pocket of the target protein, where subtle changes in size, shape, and electronics can lead to dramatic shifts in potency and selectivity.
Cyclopropyl Group: This small, rigid, three-membered ring introduces conformational constraint. Its unique electronic nature, with "bent" bonds possessing partial sp2 character, can lead to favorable interactions, such as pi-stacking or edge-to-face aromatic interactions, within a protein's binding site. The rigidity of the cyclopropyl group can also reduce the entropic penalty upon binding, potentially leading to higher affinity.
Isopropyl Group: In contrast, the isopropyl group is a small, branched alkyl substituent that is more flexible than the cyclopropyl ring. It is a classic hydrophobic group that can engage in van der Waals interactions within a hydrophobic pocket of a target protein. The free rotation around its single bonds allows it to adopt various conformations to fit into a binding site.
The choice between these two groups can therefore influence:
-
Binding Affinity (Potency): The precise fit and nature of the interactions within the target's binding pocket will determine which substituent confers higher potency.
-
Selectivity: The different shapes and electronic properties can favor binding to one target over another, impacting the compound's selectivity profile.
-
Metabolic Stability: The cyclopropyl group is often more resistant to metabolic oxidation compared to an isopropyl group, which can be a desirable property for drug candidates.
Case Study: Imidazo[1,5-a]pyridine Derivatives as Potent Kinase Inhibitors
While we lack direct comparative data for the two title compounds, we can examine a more complex but related molecule, GW806742X , to appreciate the potency that can be achieved with this scaffold. GW806742X is a potent inhibitor of Mixed Lineage Kinase domain-like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[6][7] It binds to the MLKL pseudokinase domain with a Kd of 9.3 μM and inhibits VEGFR2 with an IC50 of 2 nM.[6][7] This compound features a more elaborate substitution pattern, but its core structure highlights the potential of the imidazo-pyridine scaffold to generate highly potent molecules.
The following diagram illustrates the general structure of 3-substituted imidazo[1,5-a]pyridines and the specific structures of the compounds discussed.
Figure 1: Chemical structures of the general 3-substituted imidazo[1,5-a]pyridine scaffold and the specific cyclopropyl and isopropyl analogues.
Potential Biological Targets and Signaling Pathways
The imidazo[1,5-a]pyridine scaffold has been shown to interact with a variety of targets. The specific target and the resulting biological effect are highly dependent on the substitution pattern around the core. Below are two examples of signaling pathways that can be modulated by derivatives of this scaffold.
GABA-A Receptor Modulation
Imidazo[1,2-a]pyridine derivatives, a closely related isomeric class, are well-known positive allosteric modulators of the GABA-A receptor, with some showing selectivity for specific alpha subunits.[5][8][9] This modulation enhances the effect of the inhibitory neurotransmitter GABA, leading to a calming effect on the nervous system.
Figure 2: Simplified signaling pathway of GABA-A receptor positive allosteric modulation.
PDE10A Inhibition Pathway
Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] Inhibition of PDE10A increases the levels of these second messengers, which can be beneficial in treating psychosis.[3]
Figure 3: Simplified signaling pathway of PDE10A inhibition.
Experimental Protocols
To definitively determine the comparative potency of 3-Cyclopropylimidazo[1,5-a]pyridine and 3-isopropylimidazo[1,5-a]pyridine, a series of in vitro assays would be required. The specific assays would depend on the hypothesized biological target.
General Workflow for Potency Determination
Figure 4: General experimental workflow for determining compound potency and selectivity.
Step-by-Step Protocol: In Vitro Kinase Inhibition Assay (Example)
This protocol provides a general framework for assessing the inhibitory activity of the compounds against a kinase target, such as VEGFR2.
-
Compound Preparation:
-
Synthesize and purify this compound and 3-isopropylimidazo[1,5-a]pyridine.
-
Prepare stock solutions of each compound in 100% DMSO (e.g., 10 mM).
-
Create a dilution series of each compound in an appropriate assay buffer.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase (e.g., recombinant human VEGFR2), a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.
-
Add the diluted compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Detection:
-
Stop the kinase reaction by adding a stop solution (e.g., EDTA).
-
Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
-
Comparative Data Summary (Hypothetical)
As no direct experimental data is available, the following table is a hypothetical representation of what a comparative analysis might yield. The values are for illustrative purposes only and are intended to demonstrate how such data would be presented.
| Compound | Target | Potency (IC50/EC50) | Selectivity |
| This compound | Target X | 50 nM | High |
| 3-Isopropylimidazo[1,5-a]pyridine | Target X | 200 nM | Moderate |
| GW806742X | VEGFR2 | 2 nM[7] | High |
| GW806742X | MLKL | Kd = 9.3 µM[7] | Moderate |
Conclusion
The choice between a 3-cyclopropyl and a 3-isopropyl substituent on the imidazo[1,5-a]pyridine scaffold is a subtle but potentially critical decision in the drug discovery process. While the cyclopropyl group offers rigidity and unique electronic properties that can lead to high affinity and metabolic stability, the more flexible isopropyl group provides a classic hydrophobic interaction motif. Without direct experimental comparison, it is impossible to definitively state which would be more potent. However, by understanding the principles of SAR and leveraging data from related compounds, researchers can make informed decisions to guide their synthetic efforts. The ultimate determination of potency and the therapeutic potential of these compounds will rely on rigorous experimental testing against specific biological targets.
References
- Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors - PubMed. (2010, June 10).
- GW806742X, an ATP mimetic, is a Potent MLKL and VEGFR2 Inhibitor. (2021, March 5).
- GW806742X | MLKL/VEGFR2 Inhibitor | MedChemExpress.
- In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC.
- Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed. (2015, October 20).
- Development of 1,3-Thiazole Analogues of Imidazopyridines as Potent Positive Allosteric Modulators of GABAA Receptors | Request PDF - ResearchGate.
- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing).
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - Beilstein Journals. (2020, November 26).
- Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed. (2006, March 1).
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Shield: A Comparative Guide to Cyclopropyl vs. Methyl Substitution on Imidazopyridines for Enhanced Stability
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of robust drug candidates, metabolic stability remains a pivotal hurdle. A compound that is rapidly metabolized can suffer from poor bioavailability, short duration of action, and the potential for generating toxic byproducts. The imidazopyridine scaffold, a privileged core in medicinal chemistry found in drugs like zolpidem, is no exception to this metabolic scrutiny. A common site of metabolic attack on this and many other heterocyclic systems is the seemingly innocuous methyl group. This guide provides an in-depth comparison of the metabolic fate of methyl-substituted imidazopyridines versus their cyclopropyl-substituted counterparts, offering a mechanistic rationale and supporting experimental frameworks for this critical design choice.
The Vulnerable Methyl: A Prime Target for Oxidative Metabolism
Methyl groups appended to aromatic or heteroaromatic rings are frequently "soft spots" for Phase I metabolism, primarily orchestrated by cytochrome P450 (CYP) enzymes.[1] The C-H bonds of a methyl group are readily susceptible to hydrogen atom abstraction by the highly reactive iron-oxo species within the CYP active site.[1] This initial oxidative step typically leads to the formation of a hydroxymethyl metabolite, which can be further oxidized to an aldehyde and then a carboxylic acid.[2] These polar metabolites are then primed for Phase II conjugation and rapid excretion.
For instance, the well-known imidazopyridine hypnotic, zolpidem, undergoes extensive biotransformation, including the hydroxylation of the methyl group on the imidazopyridine moiety.[2] This metabolic pathway, primarily mediated by CYP3A4, is a major route of clearance for the drug.[2][3] This rapid metabolism contributes to its relatively short half-life of 2-3 hours in healthy adults.[3][4]
Caption: Metabolic pathway of a methyl-substituted imidazopyridine.
The Cyclopropyl Shield: Resisting Metabolic Attack
The strategic replacement of a metabolically labile methyl group with a cyclopropyl ring is a widely employed tactic in medicinal chemistry to enhance metabolic stability.[5][6][7] This bioisosteric substitution leverages the unique chemical properties of the cyclopropyl group. The C-H bonds in a cyclopropyl ring are stronger and have a higher bond dissociation energy compared to those in a methyl group due to increased s-character.[8] This inherent strength makes hydrogen atom abstraction by CYP enzymes a more energetically demanding and thus less favorable process.[8][9]
By acting as a "metabolic shield," the cyclopropyl group can effectively block or significantly slow down oxidative metabolism at that position, leading to several desirable pharmacokinetic outcomes:
-
Increased Half-Life (t½): A lower rate of metabolism translates to a longer persistence of the parent drug in circulation.
-
Reduced Intrinsic Clearance (Clint): This indicates a lower capacity of the liver to metabolize the drug.
-
Enhanced Bioavailability: By mitigating first-pass metabolism in the liver, a greater fraction of the administered dose can reach systemic circulation.
Caption: Cyclopropyl groups slow CYP450 metabolism vs. methyl groups.
Experimental Data: In Vitro Metabolic Stability Assessment
The metabolic stability of a compound is typically evaluated using in vitro systems such as liver microsomes or hepatocytes. These assays provide key parameters like intrinsic clearance (Clint) and half-life (t½).
| Compound Series | Substitution | In Vitro System | Key Finding | Reference |
| Imidazopyridine RSV Inhibitors | Various, including alkyls | Human & Mouse Microsomes | Structural modifications led to significantly improved microsomal stabilities. | |
| General Drug Discovery | Methyl vs. Cyclopropyl | Not Specified | Removal of a vulnerable methyl group and introduction of a cyclopropyl group improved drug properties. | [8] |
While the provided data from the literature on imidazopyridines does not offer a direct numerical comparison for a methyl vs. cyclopropyl pair, the collective evidence strongly supports the hypothesis that cyclopropyl substitution enhances metabolic stability in this chemical class. The general principle of the cyclopropyl group acting as a metabolic shield is a cornerstone of modern medicinal chemistry.[5][6][7]
Experimental Protocols
To empower researchers to validate these principles within their own imidazopyridine series, the following are detailed, self-validating protocols for key in vitro metabolic stability assays.
Liver Microsomal Stability Assay
This is a primary screen to assess susceptibility to Phase I enzymes, particularly CYPs.
Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t½) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard for analytical quantification)
Procedure:
-
Preparation: Pre-warm a solution of phosphate buffer and liver microsomes (e.g., 0.5 mg/mL protein concentration) to 37°C.
-
Compound Addition: Add the test compound to the microsomal solution to a final concentration of 1 µM.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: Immediately stop the reaction at each time point by adding the aliquot to the quenching solution.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression line gives the elimination rate constant (k).
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (k / microsomal protein concentration)
-
Caption: Workflow for a typical in vitro microsomal stability assay.
Hepatocyte Stability Assay
This assay provides a more comprehensive picture of metabolic stability as hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors.
Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t½) in a system that models the cellular environment of the liver more closely.
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte culture/incubation medium
-
Test compound stock solution
-
Positive and negative control compounds
-
Quenching solution (as above)
Procedure:
-
Cell Preparation: Thaw and prepare a suspension of hepatocytes at a defined cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL) in incubation medium.
-
Incubation: Pre-warm the hepatocyte suspension to 37°C in a shaking water bath.
-
Compound Addition: Add the test compound to the hepatocyte suspension (e.g., 1 µM final concentration).
-
Time Points and Quenching: Follow the same procedure as for the microsomal assay (steps 4-8), collecting samples over a longer period if necessary (e.g., up to 4 hours) for more stable compounds.
-
Data Analysis: The calculations for t½ and Clint are similar, with Clint being expressed in µL/min/million cells.
Conclusion
The strategic substitution of a metabolically labile methyl group with a cyclopropyl ring on an imidazopyridine core is a mechanistically sound and empirically supported strategy to enhance metabolic stability. The increased C-H bond strength of the cyclopropyl ring provides a robust shield against CYP450-mediated oxidation. This seemingly simple bioisosteric switch can profoundly improve a compound's pharmacokinetic profile, increasing its half-life and bioavailability. By employing the standardized in vitro assays detailed in this guide, drug discovery teams can effectively quantify the stability of their compounds and make data-driven decisions to advance more promising candidates toward clinical development.
References
-
Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. Hypha Discovery. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry - Scientific Update. Scientific Update. [Link]
-
zolpidem - ClinPGx. ClinPGx. [Link]
-
Addressing metabolic liabilities by bioisosteric replacements with Spark - Cresset Group. Cresset Group. [Link]
-
Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC. National Center for Biotechnology Information. [Link]
-
Zolpidem - Wikipedia. Wikipedia. [Link]
-
The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. National Center for Biotechnology Information. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments. Springer Nature. [Link]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. National Center for Biotechnology Information. [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. Open Library Publishing Platform. [Link]
-
Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed. National Center for Biotechnology Information. [Link]
-
Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed. National Center for Biotechnology Information. [Link]
-
Services for in vitro Metabolism research - Admescope. Admescope. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC. National Center for Biotechnology Information. [Link]
-
Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis | ACS Infectious Diseases. ACS Publications. [Link]
-
Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Publications. [Link]
-
Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Publishing. [Link]
-
(PDF) Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches - ResearchGate. ResearchGate. [Link]
-
Synthesis and SAR studies of very potent imidazopyridine antiprotozoal agents - PubMed. National Center for Biotechnology Information. [Link]
-
Improvements to metabolic stability through cyclopropyl modification. - ResearchGate. ResearchGate. [Link]
-
(PDF) Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simulations - ResearchGate. ResearchGate. [Link]
-
Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties - PMC. National Center for Biotechnology Information. [Link]
-
Substrate depletion approach for determining in vitro metabolic clearance: Time dependencies in hepatocyte and microsomal incubations - Research Explorer The University of Manchester. The University of Manchester. [Link]
-
Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics. Creative Diagnostics. [Link]
-
Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PubMed. National Center for Biotechnology Information. [Link]
-
(PDF) Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ResearchGate. [Link]
-
Cytochrome P450 (CYP450) Enzymes: Meet the Family | FTLOScience. FTLOScience. [Link]
Sources
- 1. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR studies of very potent imidazopyridine antiprotozoal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 9. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of 3-Cyclopropylimidazo[1,5-a]pyridine
Executive Summary & Risk Assessment
3-Cyclopropylimidazo[1,5-a]pyridine is a fused nitrogen-containing heterocycle often utilized as a pharmacophore in medicinal chemistry (e.g., for 5-HT4 receptor agonists or IDO1 inhibitors).[1] Unlike common solvents, this compound possesses distinct reactivity profiles due to the ring strain of the cyclopropyl group combined with the electron-rich imidazo[1,5-a]pyridine core.
The Precautionary Principle: In the absence of a compound-specific REACH registration or comprehensive toxicological dossier, this substance must be handled as a High Hazard material. It is chemically classified as a functionalized pyridine derivative.
Core Hazard Profile (Extrapolated)
| Parameter | Classification | Operational Implication |
| Toxicity | Acute Tox. 4 (Oral/Inhalation) | Treat as a potent bioactive agent.[2] Zero skin contact allowed. |
| Reactivity | Acid-Sensitive | The cyclopropyl ring is susceptible to acid-catalyzed ring opening, which can be exothermic. |
| Flammability | Combustible Solid/Liquid | Flash point likely >60°C but organic vapors are flammable. |
| Environmental | Aquatic Chronic 3 | Zero discharge to municipal drains/sewer systems. |
Waste Characterization & Segregation
Effective disposal begins with strict segregation. Mixing this compound with incompatible waste streams can result in the formation of toxic vapors or uncontrolled heat generation.
Segregation Logic
-
DO NOT MIX with Strong Acids: Strong mineral acids (HCl, H₂SO₄) can cleave the cyclopropyl ring or protonate the pyridine nitrogen, altering solubility and potentially generating heat.
-
DO NOT MIX with Oxidizers: Nitrogen-rich heterocycles can react violently with peroxides or nitric acid.
-
Designated Stream: Segregate into "Non-Halogenated Organic Heterocycles" or "Toxic Organic Waste."
Disposal Protocol: Step-by-Step
Phase A: Solid Waste (Pure Compound)
Applicable for: Expired reagent, contaminated solids, weighing boats.
-
Containment: Transfer the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Solvent Dampening (Optional): If the powder is fine and prone to static dispersion, dampen slightly with an inert high-flashpoint solvent (e.g., mineral oil) to suppress dust, provided this does not interfere with the incinerator profile.
-
Double Bagging: Place the primary container inside a clear, chemically resistant secondary bag (4-mil polyethylene).
-
Labeling: Apply a hazardous waste label with the specific IUPAC name. Do not use vague terms like "Lab Waste."
-
Text: "this compound - TOXIC - ORGANIC SOLID."
-
Phase B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: HPLC effluent, reaction solvents containing the product.
-
pH Check: Ensure the waste solution is Neutral (pH 6-8). If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) before adding to the waste carboy to prevent ring-opening exotherms in the drum.
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Ethyl Acetate, Methanol) is compatible with the waste drum's rating.
-
Transfer: Pour into a dedicated "Organic Waste - Toxic" carboy.
-
Critical: Use a funnel with a flash-arrestor if the solvent carrier is flammable (e.g., Ethyl Acetate).
-
Phase C: Contaminated Glassware & Sharps
-
Triple Rinse: Rinse glassware 3 times with Acetone or Methanol.
-
Rinsate Disposal: Collect the first rinse as Hazardous Liquid Waste (Phase B). The second and third rinses can generally go into standard solvent waste, depending on facility concentration limits.
-
Glass Disposal: Once rinsed, defaced glass can be disposed of in the "Broken Glass" box.
Operational Workflow (Decision Logic)
The following diagram illustrates the critical decision nodes for disposing of this compound to ensure compliance and safety.
Caption: Decision matrix for segregating and packaging imidazo-pyridine derivatives to prevent chemical incompatibility.
Emergency Response: Spills
Scenario: A 5g bottle of solid this compound drops and shatters.
-
Evacuate & Ventilate: Clear the immediate area.[3] Nitrogen heterocycles often have distinct, unpleasant odors and can be respiratory irritants.
-
PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator.
-
Dry Clean-Up:
-
Do NOT spray water (spreads contamination).
-
Cover the spill with Vermiculite or Sand to dampen potential dust.
-
Sweep gently into a dustpan.
-
-
Decontamination: Wipe the surface with a soap/water solution, followed by an Ethanol wipe.
-
Disposal: Place all spill debris, including the broom bristles/wipes, into a hazardous waste bucket labeled "Spill Debris: Toxic Organic."
Final Disposition (Professional Disposal)
Research facilities must not treat this waste on-site. It requires transfer to a licensed TSDF (Treatment, Storage, and Disposal Facility).
-
Recommended Method: High-Temperature Incineration .
-
Reasoning: The fused ring system requires high temperatures (>1000°C) for complete thermal oxidation to break the nitrogen bonds and prevent the formation of NOx precursors or incomplete combustion byproducts.
-
-
RCRA Code (USA): While not explicitly P-listed, it should be coded as D001 (Ignitable) if in flammable solvent, or generally managed under D003 (Reactivity) guidelines if the cyclopropyl strain is deemed a specific instability risk by local EHS. Most commonly, it is bulked under "Lab Pack - Flammable/Toxic."
References
-
PubChem. (2025).[1] Imidazo[1,5-a]pyridine | C7H6N2 | CID 274090 - Safety and Hazards. National Library of Medicine. [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Pyridine. (Base structure toxicology). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
